molecular formula C7H5ClF3NO B3033957 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1281189-85-2

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B3033957
CAS No.: 1281189-85-2
M. Wt: 211.57
InChI Key: YVNPFRDUUGSWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one, also known as 3CMP, is a heterocyclic compound with a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. It is a versatile intermediate that can be used for the synthesis of a variety of compounds, and it has been widely studied due to its interesting properties.

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one is explored in the realm of organic synthesis, particularly in the preparation of various heterocyclic compounds. Its reactivity and interactions with different chemical agents offer insights into novel synthetic pathways and mechanisms. For example, studies have detailed its role in the synthesis of pyridine derivatives, which are crucial in developing new chemical entities with potential applications in medicinal chemistry and agriculture (Lu Xin-xin, 2006; Ivana Bradiaková et al., 2009).

Crystallography and Material Science

Research has also delved into the crystallographic analysis of compounds containing this compound, aiding in the understanding of molecular structures and their implications for material properties. Such studies contribute to the field of material science by elucidating how molecular arrangements impact the physical and chemical properties of materials, potentially leading to the development of novel materials with specific functionalities (Youngeun Jeon et al., 2013).

Bioactivity and Pharmaceutical Research

While ensuring the exclusion of direct drug use and dosage information, it's noteworthy to mention that derivatives of this compound have been investigated for their bioactive properties. This includes exploring the potential antimicrobial activities of these compounds, which could pave the way for new therapeutic agents. Research in this area focuses on understanding the interaction of these compounds with biological systems, aiming to uncover new targets for drug development (M. Evecen et al., 2017).

Safety and Hazards

This compound is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions for “3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one” and similar compounds are promising. Many novel applications of TFMP are expected to be discovered in the future . Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Biochemical Analysis

Biochemical Properties

3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of agrochemical and pharmaceutical ingredients . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, it has been used as a key intermediate in the synthesis of fluazifop, an herbicide, indicating its interaction with enzymes involved in the synthesis pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in cellular environments can lead to the activation or inhibition of specific signaling pathways, thereby altering gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in the flux of metabolites and overall metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity . This binding often involves interactions with the active sites of enzymes, where the compound can form covalent or non-covalent bonds. These interactions can lead to changes in the conformation of the enzyme, affecting its catalytic activity and, consequently, the biochemical pathways it regulates.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing the activity of specific enzymes or pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular and physiological responses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect the metabolic flux, leading to changes in the levels of specific metabolites. The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biochemical activity and interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization determines the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-12-3-4(7(9,10)11)2-5(8)6(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNPFRDUUGSWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601019977
Record name 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281189-85-2
Record name 3-Chloro-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601019977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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